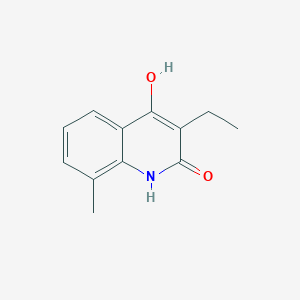
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 3-ethyl-4-hydroxy-8-methyl- is a derivative of quinolinone, a heterocyclic aromatic organic compound. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolinone derivatives typically involves the cyclization of aniline derivatives with appropriate reagents. For 2(1H)-quinolinone, 3-ethyl-4-hydroxy-8-methyl-, a possible synthetic route could involve the following steps:
Starting Material: Aniline derivative with appropriate substituents.
Cyclization: Using reagents like acetic anhydride or polyphosphoric acid to induce cyclization.
Substitution: Introducing ethyl and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production methods for quinolinone derivatives often involve large-scale cyclization reactions under controlled conditions. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Quinolinone derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Quinolinone derivatives, including 2(1H)-quinolinone, 3-ethyl-4-hydroxy-8-methyl-, have been studied for various applications:
Chemistry: As intermediates in organic synthesis.
Biology: As potential inhibitors of enzymes and receptors.
Medicine: For their antimicrobial, antiviral, and anticancer properties.
Industry: In the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of quinolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the observed biological effects. The exact pathways and targets can vary depending on the specific compound and its structure.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the carbonyl group.
Isoquinoline: An isomer with the nitrogen atom in a different position.
Coumarin: A related compound with a lactone ring instead of a quinolinone structure.
Uniqueness
2(1H)-Quinolinone, 3-ethyl-4-hydroxy-8-methyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl, hydroxy, and methyl groups can enhance its interactions with molecular targets and improve its solubility and stability.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7(2)10(9)13-12(8)15/h4-6H,3H2,1-2H3,(H2,13,14,15) |
InChI Key |
APBVXIZMYHJBKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC(=C2NC1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















